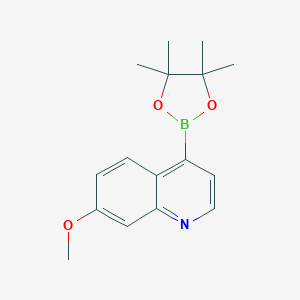
1,3,5-Tris(pyridin-4-ylethynyl)benzol
Übersicht
Beschreibung
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a heterocyclic compound known for its unique structural properties and wide range of applications. It features a benzene core substituted with three pyridin-4-ylethynyl groups, which confer distinct electronic and steric characteristics. This compound is notable for its fluorescence and electrochemical activity, making it valuable in various scientific and industrial fields .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(pyridin-4-ylethynyl)benzene has a broad range of applications in scientific research:
Wirkmechanismus
Target of Action
1,3,5-Tris(pyridin-4-ylethynyl)benzene is a heterocyclic compound . It is primarily used as a building block for the synthesis of various materials . .
Mode of Action
It is known to exhibit a wide range of properties such as fluorescence and electrochemical activity .
Biochemical Pathways
It is primarily used in the synthesis of polymers, nanomaterials, and organic light-emitting diodes (OLEDs) .
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(pyridin-4-ylethynyl)benzene can be synthesized through a multi-step process involving the Sonogashira coupling reaction. The typical synthetic route includes:
Synthesis of 1,3,5-triethynylbenzene: This intermediate is prepared by reacting 1,3,5-tribromobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide under an inert atmosphere.
Deprotection of Trimethylsilyl Groups: The trimethylsilyl groups are removed using potassium hydroxide in methanol, yielding 1,3,5-triethynylbenzene.
Sonogashira Coupling Reaction: The final step involves coupling 1,3,5-triethynylbenzene with 4-iodopyridine using a palladium catalyst and copper iodide to form 1,3,5-Tris(pyridin-4-ylethynyl)benzene.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.
Analyse Chemischer Reaktionen
1,3,5-Tris(pyridin-4-ylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The pyridinyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coordination Chemistry: The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(pyridin-4-ylethynyl)benzene is unique due to its specific substitution pattern and the presence of pyridinyl groups. Similar compounds include:
1,3,5-Tris(phenylethynyl)benzene: Lacks the nitrogen atoms in the pyridine rings, resulting in different coordination chemistry and electronic properties.
1,3,5-Tris(4-ethynylphenyl)benzene: Features ethynylphenyl groups instead of pyridinyl groups, affecting its fluorescence and reactivity.
1,3,5-Tris(4-carboxyphenylethynyl)benzene: Contains carboxyl groups, which introduce additional functionalization possibilities and alter its solubility and reactivity.
Eigenschaften
IUPAC Name |
4-[2-[3,5-bis(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3/c1(22-7-13-28-14-8-22)4-25-19-26(5-2-23-9-15-29-16-10-23)21-27(20-25)6-3-24-11-17-30-18-12-24/h7-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEZONFKGMUPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=NC=C3)C#CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168289-78-9 | |
| Record name | 4,4',4''-[(Benzene-1,3,5-triyl)triethyne-2,1-diyl]tripyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















